Methyl 4-chloro-2-methylquinoline-8-carboxylate
Description
Methyl 4-chloro-2-methylquinoline-8-carboxylate (CAS: 1234818-35-9) is a substituted quinoline derivative with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol. It features a chlorine atom at position 4, a methyl group at position 2, and a methyl ester at position 8 of the quinoline ring . Key properties include:
Properties
IUPAC Name |
methyl 4-chloro-2-methylquinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-6-10(13)8-4-3-5-9(11(8)14-7)12(15)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKOOISRLHZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-methylquinoline-8-carboxylate typically involves the reaction of 4-chloro-2-methylquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloro group at position 4 undergoes nucleophilic displacement due to the electron-withdrawing effects of the quinoline ring. Reactions typically proceed under basic or catalytic conditions:
Mechanistic Insight : The chloro group's reactivity is enhanced by the electron-deficient quinoline ring, facilitating SNAr (nucleophilic aromatic substitution) with amines or hydroxide ions .
Ester Hydrolysis and Transesterification
The methyl ester at position 8 is susceptible to hydrolysis or alcohol exchange:
Kinetics : Hydrolysis rates depend on steric hindrance from the methyl group at position 2, with longer reaction times compared to unsubstituted analogs .
Oxidation Reactions
The quinoline nitrogen and methyl/ester groups participate in oxidation:
Selectivity : N-Oxidation preferentially occurs over ring oxidation due to the electron-rich nitrogen.
Reduction Reactions
Targeted reduction of functional groups:
Challenges : Over-reduction of the quinoline ring is minimized using mild hydrogenation conditions .
Electrophilic Aromatic Substitution
The quinoline ring directs electrophiles to specific positions:
| Reaction Type | Reagents/Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-4-chloro-2-methylquinoline-8-carboxylate | Para to nitrogen |
| Sulfonation | H₂SO₄, SO₃, 50°C | 5-Sulfo derivative | Enhanced water solubility |
Directing Effects : The electron-withdrawing carboxylate and chloro groups deactivate the ring, favoring nitration at position 5.
Metal Complexation
The nitrogen and carboxylate groups enable chelation:
| Metal Ion | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu²⁺ | Aqueous buffer, pH 7.4 | Octahedral coordination | Catalytic or antimicrobial studies |
| Zn²⁺ | Ethanol, RT | Tetrahedral complex | Fluorescent probes |
Stability : Complexes with transition metals exhibit enhanced stability in polar solvents .
Cross-Coupling Reactions
The chloro group participates in metal-catalyzed couplings:
Optimization : Higher yields achieved using bulky phosphine ligands to prevent catalyst poisoning .
Scientific Research Applications
Biological Properties
Methyl 4-chloro-2-methylquinoline-8-carboxylate has been studied for its significant biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines, making it a candidate for further development in cancer therapeutics.
- Antibacterial and Antifungal Effects : Research indicates that this compound exhibits activity against various bacterial and fungal strains, suggesting potential uses in developing new antimicrobial agents.
- Anti-inflammatory and Antioxidant Properties : Studies have highlighted its capability to reduce inflammation and scavenge free radicals, which may be beneficial in treating inflammatory diseases and oxidative stress-related conditions.
This compound serves multiple roles in scientific experiments:
- Reference Standard : Utilized as a reference standard in HPLC, GC, and LC-MS analyses.
- Synthesis Intermediate : Acts as a precursor for synthesizing various pharmaceutical compounds, particularly those targeting infectious diseases.
- Biological Assays : Employed in assays to evaluate its biological activities, contributing to drug discovery efforts.
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of this compound on human cancer cell lines, researchers observed a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction, highlighting its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. Results indicated significant inhibition zones compared to control groups, suggesting that this compound could be developed into a novel antibiotic agent.
Limitations and Future Directions
Despite its promising applications, this compound faces certain limitations:
- Solubility Issues : The compound's limited solubility in water restricts its use in aqueous-based experiments.
Future research directions include:
- Exploration as an Antiviral Agent : Investigating its efficacy against viral infections.
- Material Science Applications : Evaluating its potential use in developing new materials or coatings.
- Environmental Science Potential : Assessing its role in environmental applications such as pollutant degradation or biosensing technologies.
Mechanism of Action
The mechanism by which Methyl 4-chloro-2-methylquinoline-8-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent positions and functional groups significantly influence physicochemical properties and applications. Below is a comparative analysis:
Biological Activity
Methyl 4-chloro-2-methylquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
This compound is a quinoline derivative that serves as an intermediate in the synthesis of more complex quinoline compounds. Its unique structure allows it to engage in various chemical reactions, which can enhance its biological properties. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to the formation of various derivatives with potential therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest its effectiveness against resistant strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 40 | |
| Escherichia coli | 70 | |
| MRSA | 44 | |
| Pseudomonas aeruginosa | 200 |
The above table summarizes the antimicrobial efficacy of this compound against various pathogens. Its activity against MRSA is particularly noteworthy, as this strain is known for its resistance to conventional antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of specific oncogenic pathways.
Case Study: Anticancer Efficacy
A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
These findings suggest that this compound and its derivatives may serve as potential lead compounds for developing new anticancer therapies.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. This includes the inhibition of enzymes involved in critical metabolic pathways or direct effects on DNA synthesis and repair mechanisms. Further studies are needed to elucidate the precise molecular interactions and pathways influenced by this compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
